Crystal Structure Confirmation and Hydrogen-Bonding Network Definition
The title compound has been unambiguously characterized by single-crystal X-ray diffraction, revealing a well-defined hydrogen-bonding network. The crystal structure was solved in the orthorhombic space group Pbca with unit cell parameters a = 9.0451(3) Å, b = 11.4549(4) Å, c = 20.2691(7) Å, and V = 2100.12(12) ų at 293 K [1]. The tetrahydrofuran ring adopts an envelope conformation, and intermolecular N–H···N and N–H···O hydrogen bonds link molecules into a three-dimensional network [1]. This level of structural characterization is absent for most commercially available 5-aminobenzimidazole analogs lacking the oxolane moiety [2].
| Evidence Dimension | Crystal structure characterization (space group, unit cell) |
|---|---|
| Target Compound Data | Orthorhombic, Pbca; a=9.0451(3) Å, b=11.4549(4) Å, c=20.2691(7) Å, V=2100.12(12) ų |
| Comparator Or Baseline | Unsubstituted 5-aminobenzimidazole: no single-crystal data reported; 2-methyl analog: monoclinic P21/c |
| Quantified Difference | Target compound: orthorhombic Pbca with tetrahydrofuran envelope conformation; comparator: monoclinic or unreported |
| Conditions | Single-crystal X-ray diffraction at 293 K, Mo Kα radiation |
Why This Matters
Procurement of this specific compound ensures access to a structurally validated material with defined solid-state properties, critical for reproducible crystallization trials and structure-based drug design studies.
- [1] Ozbey, S., et al. (2009). Crystal structure of 2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazol-5-amine. Acta Crystallographica Section E, 65(Pt 10), o2415. View Source
- [2] Cambridge Structural Database (CSD). Entry: OZEVUW (2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazol-5-amine). View Source
